5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrole and pyrimidine ring system. The presence of iodine in the structure enhances its reactivity and potential biological activity.
This compound can be classified as a substituted pyrrolo[2,3-d]pyrimidine derivative. Pyrrolo[2,3-d]pyrimidines have garnered interest in medicinal chemistry due to their biological activities, particularly as inhibitors of protein kinases and other enzymes involved in various diseases. The specific compound 5-iodo-7H-pyrrolo[2,3-d]pyrimidine has been noted for its potential applications in drug development and therapeutic interventions against certain cancers and inflammatory conditions .
The synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods, primarily involving halogenation and coupling reactions. Commonly used techniques include:
For example, one synthetic route involves reacting 4-amino-5-iodopyrrolo[2,3-d]pyrimidine with methyl iodide in the presence of potassium carbonate in dimethylformamide at elevated temperatures for several hours to yield the desired product .
The molecular formula for 5-iodo-7H-pyrrolo[2,3-d]pyrimidine is CHIN, with a molecular weight of approximately 274.06 g/mol. The structure features a fused ring system that includes both a pyrrole and a pyrimidine moiety.
Key structural data includes:
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions due to its reactive iodine atom. Notable reactions include:
For instance, when treated with organometallic reagents such as organozinc compounds under palladium catalysis, it can yield arylated derivatives that are valuable in medicinal chemistry .
The mechanism of action for compounds like 5-iodo-7H-pyrrolo[2,3-d]pyrimidine often involves inhibition of specific enzymes such as protein kinases. These enzymes play crucial roles in signaling pathways that regulate cell growth and division.
The binding of this compound to the active site of a target kinase can prevent substrate phosphorylation, thereby disrupting signaling cascades that lead to uncontrolled cell proliferation typical in cancerous cells .
Research indicates that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance selectivity and potency against specific kinase targets.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is typically characterized by:
Chemical properties include:
The primary applications of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine are found in medicinal chemistry:
Systematic nomenclature identifies this compound as 5-iodo-7H-pyrrolo[2,3-d]pyrimidine, with the numbering system assigning position #1 to the nitrogen atom in the six-membered ring adjacent to the fusion bond. The bicyclic structure consists of a pyrrole ring fused with a pyrimidine ring at the [2,3-d] bonds, creating a planar, aromatic system. Key structural features include:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 5-iodo-7H-pyrrolo[2,3-d]pyrimidine |
Systematic Name | 5-iodo-7H-pyrrolo[2,3-d]pyrimidine |
CAS Registry Number | 175791-53-4 |
SMILES Notation | Ic1c[nH]c2ncncc12 |
InChI Key | IZYCEYOIUVOAQW-UHFFFAOYSA-N |
The SMILES string (Ic1c[nH]c2ncncc12) precisely encodes the molecular connectivity, confirming the iodine substitution at the 5-position and the hydrogen placement on the pyrrole nitrogen [6]. X-ray crystallography studies of analogous compounds reveal a nearly coplanar arrangement of the bicyclic system, with bond lengths consistent with aromatic character. The C5-iodine bond length typically measures approximately 2.09 Å, slightly longer than standard C-I bonds due to the electron-rich environment of the heterocycle. Computational analyses (DFT calculations) demonstrate substantial electron density localization at the C2, C4, and C6 positions, rendering these sites nucleophilic despite the overall electron-withdrawing nature of the pyrimidine ring [7].
The synthetic exploration of pyrrolopyrimidines began in earnest during the mid-20th century as chemists sought to understand purine analog chemistry, with early methodologies relying on Traube syntheses involving the condensation of 4,5-diaminopyrimidines with carbonyl compounds. The specific incorporation of halogens, particularly iodine, at the C5 position emerged as a strategic advancement in the late 1980s and early 1990s, driven by the growing need for versatile intermediates in nucleoside chemistry. Key historical milestones include:
The commercial availability of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine through specialty chemical suppliers (e.g., Sigma-Aldrich's AldrichCPR collection, TCI Chemicals) by the early 2000s marked a significant inflection point in its research utilization [5]. This compound filled a critical niche between simpler pyrrole derivatives and more complex purine analogs, offering a balance of stability and reactivity. The historical trajectory reflects a broader trend in heterocyclic chemistry: the strategic placement of halogen atoms (particularly iodine) on electron-deficient ring systems to facilitate subsequent metal-mediated transformations, thereby enabling rapid diversification of core scaffolds for drug discovery programs [5] [7] [8].
The strategic value of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine stems from three key attributes: the electronic profile of the fused ring system resembling purine bases, the lability of the C-I bond toward metal-catalyzed substitution, and the versatility of the NH group for further functionalization. This trifecta of reactivity establishes the compound as a cornerstone in designing pharmacologically active molecules and complex organic architectures.
Medicinal Chemistry Applications:This scaffold serves as the synthetic linchpin for numerous kinase inhibitor families, particularly those targeting tyrosine kinases, FLT3, and CDPK1, which are implicated in oncology and infectious disease therapeutics. The iodine atom facilitates rapid derivatization via cross-coupling to install aryl, heteroaryl, and alkenyl substituents critical for target binding. Notable examples include:
Synthetic Versatility:The C5-iodine undergoes efficient palladium-catalyzed cross-coupling reactions, enabling access to diverse derivatives:
Table 2: Synthetic Applications of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Transformation | Reagents/Conditions | Key Products | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O | 5-Aryl-pyrrolo[2,3-d]pyrimidines | Kinase inhibitor cores [5] |
Sonogashira Reaction | PdCl₂(PPh₃)₂, CuI, R-≡-H, Et₃N | 5-Alkynyl derivatives | Fluorescent probes |
Amination | Pd₂(dba)₃, XantPhos, R₂NH | 5-Amino substituted analogs | Drug candidates |
Carbonylative Coupling | Pd(OAc)₂, CO, ArB(OH)₂ | 5-Aroyl derivatives | Enzyme inhibitors |
Further Halogenation | NCS, NIS, etc. | 4-Chloro-5-iodo derivative | Dual-functionalized intermediate [8] |
The 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine variant (CAS: 1447507-56-6) exemplifies enhanced functionality derived from the parent compound, where sequential halogenation provides orthogonal reactivity: the chlorine at C4 undergoes nucleophilic substitution (e.g., with amines), while the iodine at C5 participates in cross-coupling [8]. This dual reactivity makes it an exceptionally versatile intermediate for parallel synthesis approaches in drug discovery. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic displacement at C4 and C7 positions when appropriately activated, while the pyrrole NH offers protection/deprotection strategies or direct functionalization via N-alkylation under basic conditions [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1